
MLT-748
Vue d'ensemble
Description
MLT-748 est un inhibiteur allostérique puissant, sélectif et de la protéine de translocation du lymphome lymphoïde associé aux muqueuses 1 (MALT1). Il se lie à la poche allostérique Trp580 de MALT1 avec une valeur de CI50 de 5 nM . MALT1 est une paracaspase qui joue un rôle crucial dans la voie de signalisation d'activation du facteur nucléaire kappa B (NF-κB), ce qui fait de this compound un composé important en immunologie et en recherche sur le cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de MLT-748 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement en détail. Il est connu que la synthèse implique l'utilisation de divers réactifs organiques et catalyseurs dans des conditions contrôlées pour atteindre une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de this compound suit probablement une voie de synthèse similaire à la synthèse en laboratoire, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles, l'augmentation de l'échelle des réactions et la garantie de la qualité et de la pureté constantes du produit final. Le processus de production comprend également des mesures rigoureuses de contrôle qualité pour répondre aux normes de l'industrie .
Analyse Des Réactions Chimiques
Mechanism of Enzymatic Inhibition
MLT-748 binds reversibly to the allosteric Trp580 pocket of MALT1, disrupting its protease activity. Key biochemical parameters include:
Parameter | Value | Experimental Context |
---|---|---|
IC50 (MALT1 inhibition) | 5 nM | In vitro enzymatic assay |
Kd (wild-type MALT1) | 42 nM | Binding affinity measurement |
Kd (MALT1-W580S mutant) | 13 nM | Mutant stabilization assay |
This inhibition prevents MALT1-mediated cleavage of substrates like BCL10 and Rel family transcription factors, thereby blocking NF-κB activation .
Structural and Allosteric Interactions
This compound stabilizes MALT1 in an inactive conformation by occupying a hydrophobic pocket near Trp580. Structural studies reveal:
-
Binding Site : Trp580 pocket in the MALT1 paracaspase domain.
-
Conformational Impact : Induces a 3.5 Å shift in the catalytic cysteine residue (Cys464), rendering the protease inactive .
-
Mutant Specificity : Higher affinity for the MALT1-W580S mutant (Kd = 13 nM vs. 42 nM for wild-type), suggesting enhanced stabilization in disease-relevant contexts .
Cellular Signaling Modulation
This compound alters phosphorylation states of NF-κB pathway components:
Protein | Effect of this compound (2 µM, 24h) | Functional Outcome |
---|---|---|
p65 (NF-κB subunit) | Increased phosphorylation | Sustained NF-κB inhibition |
IκBα | Increased phosphorylation | Reduced proteasomal degradation |
In glioblastoma (GBM)-associated macrophages, this compound suppresses NF-κB activity by 10-fold (Fig. 2b in ), shifting macrophages from an immunosuppressive M2 to a pro-inflammatory M1 phenotype .
Immune Cell Functional Outcomes
This compound reprograms immune cell behavior through MALT1 inhibition:
Macrophage Polarization (Co-culture with GBM Cells):
Marker | Change with this compound | Biological Effect |
---|---|---|
CD206+/CD163+ (M2) | ↓ 60–70% | Reduced immunosuppression |
CD86+/MHCII+ (M1) | ↑ 2–3 fold | Enhanced anti-tumor immunity |
Macrophage-Dependent Tumor Cell Killing:
-
Mouse GBM Cells : this compound enhances apoptosis by 40% (Fig. 2f,g in ).
-
Human GBM Cells : Similar pro-apoptotic effects observed in primary human macrophages (Fig. S4c in ).
Chemical Stability and Solubility
Property | Value |
---|---|
Molecular Formula | C19H19Cl2N9O3 |
Molecular Weight | 492.32 g/mol |
Solubility (DMSO) | 200 mg/mL (406.24 mM) |
This compound remains stable in DMSO at -20°C for ≥1 month but requires protection from repeated freeze-thaw cycles .
Comparative Inhibitor Profiling
This compound’s reversible allosteric mechanism contrasts with covalent inhibitors like MI-2:
Inhibitor | Mechanism | Impact on GBM Viability | Off-Target Effects |
---|---|---|---|
This compound | Allosteric, reversible | Minimal | Low |
MI-2 | Covalent, irreversible | Significant reduction | High |
This specificity makes this compound preferable for studying MALT1-dependent signaling without confounding off-target effects .
Applications De Recherche Scientifique
Inhibition of MALT1 Activity
MLT-748 has been shown to inhibit MALT1 cleavage in various cellular models. In studies involving B and T cells from patients with the MALT1-W580S mutation, treatment with this compound restored functional activity, suggesting its potential as a therapeutic agent for genetic immunodeficiencies .
Impact on Cancer Cell Lines
Research indicates that this compound can reduce the viability of certain cancer cell lines by inhibiting MALT1-mediated signaling pathways. In glioblastoma models, this compound treatment resulted in decreased macrophage polarization towards an immunosuppressive phenotype, enhancing macrophage-dependent tumor cell killing .
Effects on NF-κB Signaling
The compound has been demonstrated to increase phosphorylation of key NF-κB components (p65 and IκBα) in treated cells, indicating a reactivation of this critical signaling pathway following inhibition of MALT1 . This finding underscores its potential use in restoring immune function in cancers where NF-κB signaling is dysregulated.
Case Study 1: Immunodeficiency Treatment
In a clinical setting, the administration of this compound to patients with a homozygous W580S mutation showed promising results in restoring NF-κB signaling and overall immune function. The compound's ability to stabilize the mutant protein led to improved cellular responses to antigens .
Case Study 2: Glioblastoma Progression
In vivo studies involving glioblastoma models revealed that this compound inhibited tumor progression by blocking MALT1 activity in tumor-associated macrophages. This inhibition led to reduced tumor cell viability and enhanced anti-tumor immune responses .
Data Table: Summary of Key Findings
Study Focus | Model Type | Concentration | Key Findings |
---|---|---|---|
Immunodeficiency | Patient B/T Cells | 2 µM | Restored function in W580S mutant cells |
Glioblastoma | Mouse Macrophages | 2 µM | Enhanced macrophage killing of GBM cells |
NF-κB Signaling | Various Cell Lines | 0–2 µM | Increased phosphorylation of p65 and IκBα |
Allosteric Inhibition | Structural Analysis | N/A | Stabilized mutant MALT1 conformation |
Mécanisme D'action
MLT-748 exerts its effects by binding to the allosteric Trp580 pocket of MALT1, thereby inhibiting its proteolytic activity. This binding locks MALT1 in an inactive conformation, preventing it from cleaving its substrates. The inhibition of MALT1 leads to the suppression of NF-κB signaling, which is crucial for the survival and proliferation of certain cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
MLT-747: Un autre inhibiteur allostérique de MALT1 avec des propriétés de liaison similaires.
Mépazine: Un inhibiteur puissant et sélectif de MALT1.
Thioridazine: Se lie au même site que MLT-748 et MLT-747.
Unicité de this compound
This compound est unique en raison de sa forte puissance et de sa sélectivité pour MALT1. Il se lie spécifiquement à la poche allostérique Trp580, ce qui en fait un outil précieux pour étudier les voies liées à MALT1 et développer des thérapies ciblées .
Activité Biologique
MLT-748 is a potent and selective inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which plays a crucial role in immune cell signaling, particularly within the CARD11/CARMA1-BCL10-MALT1 (CBM) complex. This compound has garnered attention for its potential therapeutic applications in various hematological malignancies, especially those involving aberrant MALT1 activity.
This compound functions as an allosteric inhibitor, effectively locking the MALT1 protease in an inactive conformation. This inhibition prevents the cleavage of key substrates involved in immune signaling pathways, thereby modulating cellular responses to antigen stimulation. The binding of this compound displaces the side chain of Trp580, a critical residue for MALT1 activity, leading to reduced proteolytic function and stabilization of the protein structure .
Inhibition of Substrate Cleavage
Research indicates that this compound significantly inhibits the cleavage of various MALT1 substrates, including A20, CYLD, and RelB. These substrates are integral to regulating NF-κB signaling and other immune responses. In studies involving ABC-DLBCL (Activated B-cell-like Diffuse Large B-cell Lymphoma) cell lines, treatment with this compound resulted in decreased expression levels of genes associated with oncogenic signaling pathways .
Table 1: Key Substrates Cleaved by MALT1 and Effects of this compound
Substrate | Function | Effect of this compound |
---|---|---|
A20 | Negative regulator of NF-κB | Inhibition of cleavage |
CYLD | Deubiquitinating enzyme | Inhibition of cleavage |
RelB | Transcription factor | Inhibition of cleavage |
Regnase-1 | mRNA metabolism regulator | Inhibition of cleavage |
Case Study 1: Lung Carcinoma
In a study examining the effects of this compound on lung carcinoma growth, co-expression experiments demonstrated that the presence of this compound abrogated CARD10 cleavage induced by the CBM complex. This suggests that inhibiting MALT1 can restrict tumor growth by preventing the activation of pro-survival signaling pathways .
Case Study 2: Hematological Malignancies
Another investigation focused on ABC-DLBCL cell lines showed that treatment with this compound not only inhibited substrate cleavage but also reduced oncogenic gene expression linked to CARD11 mutations. This highlights its potential as a therapeutic agent in treating cancers characterized by dysregulated MALT1 activity .
Efficacy in Immune Modulation
This compound has been shown to modulate immune responses by affecting cytokine production. For instance, studies indicated that basal levels of IL-6 were elevated in cells treated with this compound, suggesting a complex interplay between inhibition of MALT1 and cytokine signaling pathways .
Structural Insights
Structural studies have provided insights into how this compound interacts with MALT1 at a molecular level. The compound's ability to stabilize certain conformations has implications for designing more effective inhibitors targeting similar proteases involved in immune regulation .
Propriétés
IUPAC Name |
1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLNDPUQSZBJW-QGHHPUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does MLT-748 interact with its target, MALT1, and what are the downstream effects of this interaction?
A: While the provided research papers [, ] do not delve into the specific binding interactions between this compound and MALT1, they highlight that this compound acts as a MALT1 protease inhibitor. Inhibiting MALT1 protease activity disrupts the downstream signaling cascade. Typically, MALT1, as part of the CARMA-BCL10-MALT1 signaling complex, activates NF-κB, a protein complex involved in cellular responses to stress, inflammation, and cell survival []. This inhibition consequently diminishes NF-κB activity, potentially leading to decreased DNA repair and increased immunogenic cell death in cancer cells [].
Q2: What is the evidence that MALT1 inhibition by compounds like this compound could be beneficial in treating TNBC?
A: Research suggests that high MALT1 expression correlates with doxorubicin resistance in TNBC cell lines []. Beecher et al. demonstrated that this compound treatment, alongside doxorubicin, led to decreased cell viability and increased apoptosis in TNBC cells []. This finding suggests that MALT1 inhibition can re-sensitize resistant TNBC cells to chemotherapy, potentially improving treatment outcomes. Furthermore, the study indicated that MALT1 inhibition increases the expression of calreticulin (CRT) in response to doxorubicin [], a protein associated with immunogenic cell death, highlighting a potential mechanism for enhanced anti-tumor immunity.
Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?
A: While the initial findings on this compound are promising, the provided research [, ] only provides a preliminary understanding. Further investigations are needed to elucidate the precise molecular mechanisms of this compound's interaction with MALT1, its pharmacokinetic properties, and its efficacy and safety profile in preclinical and clinical settings. Future research should focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.